molecular formula C11H18BNO4S B2416444 [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid CAS No. 2377606-59-0

[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid

Cat. No.: B2416444
CAS No.: 2377606-59-0
M. Wt: 271.14
InChI Key: TXOQPYCBHVEMGE-UHFFFAOYSA-N
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Description

[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methyl group. The boronic acid functionality makes it a valuable reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions .

Mechanism of Action

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl lithium or aryl magnesium halide with a boric ester such as trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . The reaction proceeds as follows:

    Formation of Aryl Lithium or Aryl Magnesium Halide:

    Electrophilic Trapping:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation reactions.

Scientific Research Applications

Chemistry

In chemistry, [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is widely used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. It can be used to detect biomolecules such as sugars and nucleotides .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the manufacture of electronic components and coatings .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the tert-butylsulfamoyl and methyl groups, making it less sterically hindered.

    4-Methylphenylboronic Acid: Similar structure but without the tert-butylsulfamoyl group.

    4-(tert-Butylsulfamoyl)phenylboronic Acid: Similar structure but without the methyl group.

Uniqueness

[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is unique due to the presence of both the tert-butylsulfamoyl and methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

[4-(tert-butylsulfamoyl)-3-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-7-9(12(14)15)5-6-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQPYCBHVEMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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